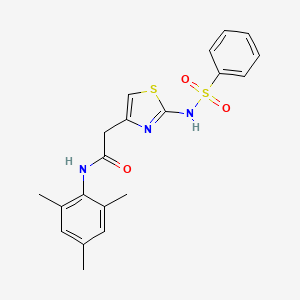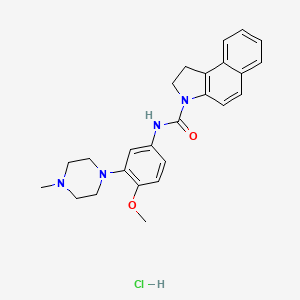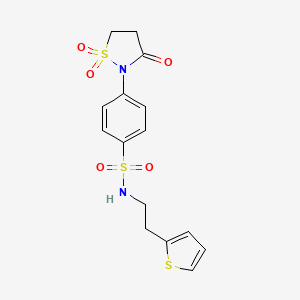![molecular formula C16H12N2O5 B2890735 N-[2-(2-Nitrophenoxy)ethyl]phthalimide CAS No. 98395-64-3](/img/structure/B2890735.png)
N-[2-(2-Nitrophenoxy)ethyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2-Nitrophenoxy)ethyl]phthalimide” is a chemical compound with the molecular formula C16H12N2O5 . It has a molecular weight of 312.28 g/mol . The compound is also known by other synonyms such as “N-(2-ortho-nitrophenoxyethyl)phthalimide” and "1H-Isoindole-1,3(2H)-dione, 2-[2-(2-nitrophenoxy)ethyl]-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H12N2O5/c19-15-11-5-1-2-6-12 (11)16 (20)17 (15)9-10-23-14-8-4-3-7-13 (14)18 (21)22/h1-8H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 312.28 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or testing to determine.Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Synthesis and Characterization N-[2-(2-Nitrophenoxy)ethyl]phthalimide and its derivatives are actively used in the field of synthetic chemistry for various applications. One study focused on the synthesis and structural characterization of N-ethyl phthalimide esters, revealing the importance of substituents on crystal stability and molecular packing. Some of these synthesized compounds demonstrated significant antioxidant activity, underscoring their potential for therapeutic applications (Kumar et al., 2015).
Sensor Development The compound has been utilized in the development of sensors. A Tetra-Methoxy Resorcinarene-N-(2-ethyl) Phthalimide was synthesized and showed promise as a selective and sensitive recognition sensor for 4-nitrotoluene among various nitroaromatic compounds. This showcases the compound's potential in environmental monitoring and safety applications (Panchal et al., 2017).
Polymer Science The compound's derivatives have also been explored in polymer science. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate were synthesized, characterized, and studied for their physical properties. This research contributes to our understanding of the material properties of these polymers and their potential industrial applications (Jayakumar et al., 2000).
Biological and Pharmacological Applications
Enzymatic Hydrolysis The compound's derivatives have been used in the study of enzymatic reactions. For instance, the hydrolysis of new phthalimide-derived esters was catalyzed by immobilized lipase, with a focus on producing acids intended as antiasthma drugs. This study highlights the compound's role in facilitating the production of medically relevant substances (Bevilaqua et al., 2005).
Molecular Interaction Studies The molecular interactions and structural frameworks of N-(nitrophenyl)phthalimide derivatives have been thoroughly investigated. This research has implications for understanding the compound's behavior in various chemical contexts and could inform its use in further scientific applications (Glidewell et al., 2004).
Safety and Hazards
The safety and hazards associated with “N-[2-(2-Nitrophenoxy)ethyl]phthalimide” are not specified in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
2-[2-(2-nitrophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15-11-5-1-2-6-12(11)16(20)17(15)9-10-23-14-8-4-3-7-13(14)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYXLUNMNXBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)


![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
